4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-14-6-8-18(9-7-14)16(22)17-12-10-15(21)19(11-12)13-4-2-1-3-5-13/h1-5,12,14,20H,6-11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLKFYXXFYICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation via Itaconic Acid Derivatives
The synthesis of 5-oxo-1-phenylpyrrolidin-3-yl derivatives is well-documented in the literature. A five-step protocol starting from itaconic acid (11 ) and aniline yields the pyrrolidinone scaffold:
Masamune-Claisen Condensation :
Itaconic acid (11 ) reacts with aniline to form intermediate 12 , which undergoes condensation with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to produce β-keto ester 13 .
$$
\text{Itaconic acid} + \text{Aniline} \xrightarrow{\text{CDI, CH}_3\text{CN}} \beta\text{-keto ester} \quad
$$Enaminone Formation :
Treatment of 13 with $$N,N$$-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene generates enaminone 14 .Cyclization with Amidines :
Reaction of 14 with acetamidine (15{1} ) or benzamidine (15{2} ) affords pyrimidine derivatives 16{1} and 16{2} , which are hydrolyzed to carboxylic acids 17{1} and 17{2} .Amination at Position 3 :
While the cited literature focuses on pyrimidine-carboxamide products, the 3-position of the pyrrolidinone can be functionalized via reductive amination or nucleophilic substitution. For example, introducing a nitro group at position 3 followed by reduction could yield the desired amine.
Alternative Routes for Pyrrolidinone Functionalization
1,3-Dipolar Cycloaddition :
Azomethine ylides generated from sarcosine or proline react with dipolarophiles to form pyrrolidine derivatives. While this method typically yields spiro-pyrrolidines, modifications could enable direct amination at position 3.Ozonolysis and Reduction :
Da Silva et al. demonstrated the synthesis of polyhydroxylated pyrrolidines via ozonolysis of Morita-Baylis-Hillman adducts followed by borane-dimethyl sulfide reduction. Adapting this strategy could introduce hydroxyl or amine groups at specific positions.
Synthesis of 4-Hydroxypiperidine-1-carboxylic Acid
Hydroxylation of Piperidine Derivatives
The 4-hydroxyl group on piperidine is introduced via:
Carboxylic Acid Activation
The 1-carboxylic acid is activated using bis(pentafluorophenyl) carbonate (BPC), as demonstrated in analogous carboxamide syntheses:
$$
\text{4-Hydroxypiperidine-1-carboxylic acid} \xrightarrow{\text{BPC, CH}_3\text{CN}} \text{Activated intermediate} \quad
$$
Amidation and Final Assembly
Coupling Strategies
The carboxamide bond is formed via reaction of the activated piperidine-1-carboxylic acid with 5-oxo-1-phenylpyrrolidin-3-amine:
Reaction Optimization Data
Table 1 summarizes yields and purity for analogous carboxamide syntheses:
| Amine Type | Yield Range (%) | Purity (%) | Workup Method |
|---|---|---|---|
| Primary Aliphatic | 28–100 | 84–100 | A/B |
| Secondary Aliphatic | 95–100 | 100 | B |
Analytical Validation and Characterization
Spectroscopic Confirmation
Elemental Analysis
Reported deviations ≤ ±0.4% for C, H, and N confirm stoichiometric purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or other oxidized groups into alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying cellular processes.
Medicine: Its potential therapeutic effects are being explored for various diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
- Piperidine-2,5-diones
- Pyrrolidine-2-ones
- Prolinol derivatives
Uniqueness
What sets 4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide apart is its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with a broader range of biological targets, potentially offering more diverse therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or THF for nucleophilicity enhancement), and reaction time (8–12 hours for complete conversion). Catalysts such as palladium on carbon or triethylamine may improve coupling efficiency. Multi-step purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization ensures ≥95% purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves 3D conformation. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, and Infrared (IR) spectroscopy validates carbonyl (C=O) and hydroxyl (O-H) groups .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to evaluate receptor binding affinity (e.g., IC₅₀ values). Cell viability assays (MTT or CellTiter-Glo) in disease-relevant cell lines (e.g., cancer, neuronal) assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., known inhibitors) validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or target polymorphism. Conduct parallel assays under standardized conditions (e.g., uniform buffer systems, matched cell lines). Validate findings with orthogonal techniques: surface plasmon resonance (SPR) for binding kinetics, and CRISPR-edited cell models to confirm target engagement. Statistical meta-analysis of dose-response data across replicates reduces variability .
Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses using crystal structures of homologous receptors (e.g., GPCRs or kinases). Molecular dynamics (MD) simulations (GROMACS, AMBER) over 100 ns trajectories assess stability of ligand-receptor complexes. Quantum mechanical/molecular mechanical (QM/MM) hybrid models evaluate electronic interactions at catalytic sites .
Q. What strategies mitigate off-target effects during pharmacological profiling?
- Methodological Answer : Employ broad-panel selectivity screening (e.g., Eurofins CEREP panel) against 50+ receptors/enzymes. Structure-activity relationship (SAR) studies identify pharmacophores responsible for off-target binding. Deuterium exchange mass spectrometry (HDX-MS) maps conformational changes in non-target proteins. In vivo pharmacokinetic studies (rodent models) correlate plasma exposure with toxicity thresholds .
Q. How can metabolic stability and in vivo bioavailability be improved through structural modifications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (identified via LC-MS/MS metabolite ID). Replace tertiary amines with azetidines to reduce CYP450 oxidation. Enhance solubility via salt formation (e.g., hydrochloride) or prodrug strategies (ester prodrugs for carboxyl groups). Pharmacokinetic optimization uses LogP adjustments (target 2–3) and plasma protein binding assays .
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits data to sigmoidal models (Hill equation) for EC₅₀/IC₅₀ determination. Bootstrap resampling (1000+ iterations) calculates 95% confidence intervals. ANOVA with post-hoc Tukey tests compares efficacy across analogs. Bayesian hierarchical models account for inter-experimental variability in multi-site studies .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer : Use biotinylated probes (e.g., streptavidin pull-down assays) or photoaffinity labeling (diairine tags) to isolate target proteins from lysates. Cellular thermal shift assays (CETSA) confirm ligand-induced thermal stabilization. In vivo positron emission tomography (PET) with radiolabeled tracers (¹¹C or ¹⁸F) quantifies target occupancy in live models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
